molecular formula C11H17NO3S B2592433 N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide CAS No. 1703016-19-6

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

Cat. No.: B2592433
CAS No.: 1703016-19-6
M. Wt: 243.32
InChI Key: AADMFVMOWFRCSH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative intended for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and biochemical research due to their demonstrated biological activities. Thiophene-2-carboxamide analogues have been explored as potential therapeutic agents given their diverse pharmacological profiles. Research on similar structures has shown promise in areas such as antibacterial development, particularly against resistant pathogens . Other analogues are investigated as viral entry inhibitors for emerging viruses and as potential treatments for inflammatory conditions such as dry eye disease through the inhibition of specific enzymatic targets like sphingomyelin synthase 2 (SMS2) . The structural motif of the thiophene carboxamide is often utilized as a key scaffold in drug discovery efforts . The specific research applications and biological mechanisms of action for this compound are yet to be fully characterized in the public scientific literature, representing an opportunity for further investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(14,5-6-15-2)8-12-10(13)9-4-3-7-16-9/h3-4,7,14H,5-6,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADMFVMOWFRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with an appropriate amine, such as 2-hydroxy-4-methoxy-2-methylbutylamine, under suitable reaction conditions. This reaction typically requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Type Biological Activity Key Structural Features Reference
N-(2-Hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide Branched alkyl (hydroxy/methoxy) Inferred: Potential antimicrobial/anticancer Hydrophilic groups (OH, OMe) enhance H-bonding and solubility N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide () Aromatic (nitrophenyl) Antibacterial, structural studies Planar nitro group; dihedral angle ~9–16° with thiophene
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Heterocyclic (thiazolyl) Narrow-spectrum antibacterial Trifluoromethyl enhances lipophilicity; purity 42%
7h (N-(quinazolinyl)thiophene-2-carboxamide) () Heterocyclic (quinazolinyl) Anticancer (EGFR inhibition; IC₅₀ ~28.9 μM) Rigid planar structure; docking score −9.31 kcal/mol
N-(4-Chlorophenyl)thiophene-2-carboxamide () Halogenated aromatic Antifungal (EC₅₀ 21.3 μM vs. B. cinerea) Chlorine improves target affinity

Molecular Interactions

  • Hydrogen Bonding : The hydroxyl group in the target compound could form intramolecular H-bonds (similar to the S(6) motif in ), stabilizing conformation. This contrasts with nitro groups in , which rely on C–H⋯O interactions for crystal packing.
  • Docking Profiles : Quinazolinyl-thiophene carboxamides (e.g., 7h) bind EGFR via π-π stacking and H-bonding . The target’s methoxy group may occupy hydrophobic pockets, while the hydroxyl group could interact with catalytic residues.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H16ClNO3SC_{11}H_{16}ClNO_3S, with a molecular weight of approximately 277.77 g/mol. The compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further substituted with hydroxy, methoxy, and methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit the activity of various enzymes or receptors, leading to significant biological responses. For instance, it has been investigated as an inhibitor of blood coagulation factor Xa, suggesting potential applications in treating thromboembolic disorders such as myocardial infarction and stroke .

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound possesses significant activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these strains indicate effective antimicrobial action .

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Bacillus subtilis16

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, molecular docking studies have suggested strong binding affinity to β-tubulin, a target for many anticancer drugs .

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The results highlighted its effectiveness against both gram-positive and gram-negative bacteria, with the compound showing lower MIC values compared to standard antibiotics .
  • Anticancer Mechanism Exploration : Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and western blotting techniques to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

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